molecular formula C13H26N2O2 B1288539 1-Boc-4-(isopropylamino)piperidine CAS No. 534595-51-2

1-Boc-4-(isopropylamino)piperidine

Cat. No.: B1288539
CAS No.: 534595-51-2
M. Wt: 242.36 g/mol
InChI Key: GVPSIFSYYZXVQC-UHFFFAOYSA-N
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Description

1-Boc-4-(isopropylamino)piperidine, also known as BIP, is a secondary amine compound which is widely used as a versatile building block in organic synthesis. It is a colorless liquid with a boiling point of 118-120°C and a melting point of -20°C. BIP has a wide range of applications in medicinal chemistry and drug discovery, as well as in the synthesis of other compounds.

Scientific Research Applications

Photocatalysis

The study by Ni et al. (2016) delves into the fabrication, modification, and application of (BiO)2CO3-based photocatalysts, emphasizing the strategies to enhance photocatalytic performance through various modification techniques. Although not directly related to 1-Boc-4-(isopropylamino)piperidine, this research illuminates the importance of chemical modification in improving the utility of compounds in photocatalysis, suggesting potential pathways for enhancing the applications of this compound in similar fields (Ni et al., 2016).

Drug Bioavailability and Interaction

Marfin et al. (2017) explore the recent advances of BODIPY and BODIPY-based materials in medical diagnostics and treatment, highlighting their role in improving therapeutic effects and enabling real-time imaging. This review suggests that chemical compounds, when properly functionalized, can significantly contribute to medical science by enhancing drug delivery systems and diagnostic tools (Marfin et al., 2017).

Piperidine Alkaloids

Singh et al. (2021) provide a comprehensive review on the chemistry and pharmacology of piperidine alkaloids from Pinus and related genera, indicating the therapeutic potential of these compounds in drug research. The diversity and biological functions of piperidine metabolites underscore the importance of structural modification and exploration for pharmaceutical applications, which may be relevant for the development and application of this compound (Singh et al., 2021).

Safety and Hazards

The safety data sheet for 1-Boc-4-(isopropylamino)piperidine indicates that it is classified under GHS07 and has a signal word of warning . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

tert-butyl 4-(propan-2-ylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)14-11-6-8-15(9-7-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPSIFSYYZXVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609856
Record name tert-Butyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534595-51-2
Record name tert-Butyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of tert-butyl 4-oxopiperidine-1-carboxylate (5.0 g, 25.09 mmol) in methanol (35 mL) was added isopropylamine (1.07 mL, 12.54 mmol), acetic acid (0.94 mL, 16.30 mmol) and sodium cyanoborohydride (1.0 g, 16.30 mmol). The resulting solution was stirred at room temperature for 1 hour, then quenched with water. The solution was concentrated in vacuo and redissolved in ethyl ether. The organics were extracted with 0.1 N HCl. The aqueous extracts were basified with 1 N NaOH (pH>8) and extracted with ethyl ether. The organic extracts were dried over anhydrous Na2SO4, filtered, and concentrated in vacuo, to afford tert-butyl 4-(isopropylamino)piperidine-1-carboxylate (1.2 g, 41%) as a clear liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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